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Bicep

Cat. No.: B1204527
CAS No.: 59316-87-9
M. Wt: 499.5 g/mol
InChI Key: NZJFTRDXVFTTGC-UHFFFAOYSA-N
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Description

Theoretical Frameworks for Integrating Computational and Experimental Data in Molecular Sciences

The integration of computational and experimental data is a central theme in modern molecular sciences. The goal is to leverage the strengths of both approaches: the atomic-level detail of computational models and the real-world accuracy of experimental measurements. Several theoretical frameworks have been developed to achieve this synergy.

One common approach is the use of restrained molecular dynamics simulations, where experimental data are incorporated as energetic restraints during the simulation. While effective, this method can sometimes bias the simulation towards a limited set of conformations.

An alternative, and increasingly popular, framework is a posteriori reweighting of a pre-generated ensemble. This is where methods like BICePs come into play. By separating the generation of the conformational ensemble from its refinement against experimental data, reweighting methods can offer a more flexible and statistically rigorous approach. These methods are often grounded in Bayesian statistics, which provides a natural framework for updating our knowledge of a system (the prior ensemble) in light of new evidence (the experimental data).

Overview of Bayesian Inference Approaches in Molecular Conformational Analysis

Bayesian inference provides a robust statistical framework for addressing the challenges of integrating theoretical predictions with sparse and noisy experimental data. nih.gov In the context of conformational analysis, Bayes' theorem is used to update the probability distribution of conformational populations based on experimental measurements. nih.gov

The core idea is to combine a prior distribution, which represents our initial knowledge of the conformational ensemble (typically from a molecular dynamics simulation), with a likelihood function, which quantifies the probability of observing the experimental data given a particular conformational ensemble. The result is a posterior distribution, which represents our updated and more accurate understanding of the conformational populations. nih.gov

BICePs (Bayesian Inference of Conformational Populations) is a powerful algorithm that implements this Bayesian framework. frontiersin.org A key advantage of BICePs is its ability to perform reweighting as a post-processing step, without the need for additional simulations. nih.gov It takes as input a set of discrete conformational states and their initial populations from a theoretical model, along with a set of experimental observables. The primary output is a reweighted set of conformational populations that optimally balances the information from both theory and experiment. frontiersin.org

Historical Context of Ensemble Reweighting Algorithm Development

The development of ensemble reweighting algorithms has been a gradual process, driven by the increasing availability of high-quality experimental data and the growing power of computational simulations. Early methods for NMR structure refinement, such as NAMFIS (NMR Analysis of Molecular Flexibility in Solution) and DISCON (Distribution of In-solution Conformations), laid the groundwork for considering molecular flexibility. frontiersin.org

The rise of Bayesian inference in many scientific fields spurred the development of more statistically rigorous reweighting methods. The BICePs algorithm emerged from the need to accurately predict the conformational ensembles of structurally heterogeneous organic molecules, such as natural product macrocycles and peptidomimetics. frontiersin.org The aim was to develop an approach that relied more heavily on high-quality theoretical ensembles, which could then be refined using sparse experimental data. frontiersin.org

A significant feature of BICePs is its ability to calculate a Bayes factor-like quantity known as the BICePs score. frontiersin.org This score provides a quantitative measure of how well a conformational ensemble agrees with the experimental data, allowing for objective model selection. frontiersin.org The development of BICePs and similar algorithms represents a significant step forward in our ability to create accurate and detailed models of complex molecular systems. To date, BICePs has been successfully applied to a range of molecular systems, from small macrocycles to larger proteins like apomyoglobin. nih.gov

Research Findings and Applications

The utility of the BICePs algorithm is best illustrated through its application to specific molecular systems. The following table summarizes some of the molecules that have been studied using BICePs, highlighting the types of experimental data used for reweighting.

MoleculeType of MoleculeExperimental Data Used
AlbocyclineMacrocycleNOE distance restraints
Various PeptidesPeptideJ-coupling constants
PeptidomimeticsPeptidomimeticChemical shifts
ApomyoglobinProteinHydrogen-deuterium exchange protection factors

These studies have demonstrated the power of BICePs to refine conformational ensembles and provide new insights into the structure-function relationships of these molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36Cl2N6O2 B1204527 Bicep CAS No. 59316-87-9

Properties

CAS No.

59316-87-9

Molecular Formula

C23H36Cl2N6O2

Molecular Weight

499.5 g/mol

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H22ClNO2.C8H14ClN5/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-8,12H,5,9-10H2,1-4H3;5H,4H2,1-3H3,(H2,10,11,12,13,14)

InChI Key

NZJFTRDXVFTTGC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)C

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)C

Synonyms

primextra

Origin of Product

United States

Foundational Principles of Bayesian Inference of Conformational Populations Biceps

Core Bayesian Statistical Principles Underlying BICePs

The BICePs methodology is grounded in Bayes' theorem, which provides a mathematical framework for updating beliefs about a model in light of new evidence. In the context of conformational ensembles, Bayesian inference aims to determine the posterior probability distribution of conformational states given a set of experimental data. nih.govreadthedocs.io The posterior distribution is calculated as being proportional to the product of the likelihood function and the prior distribution. readthedocs.io

The prior distribution, denoted as P(X), represents the initial knowledge about the populations of a set of discrete conformational states (X) before considering the experimental data. frontiersin.orgreadthedocs.io This prior information is typically derived from theoretical models, such as molecular dynamics simulations or quantum mechanics calculations. frontiersin.orgreadthedocs.io For instance, the prior can be the equilibrium populations of conformational clusters obtained from simulation trajectories or populations estimated from the energies of conformational minima calculated via quantum mechanics. nih.gov

The choice of the prior is a crucial aspect of the Bayesian approach. In BICePs, a sufficiently accurate general force field can be used to generate an initial model of conformational populations that is then refined using experimental data. nih.gov

The likelihood function, Q(D|X), quantifies the probability of observing the experimental data (D) given a particular conformational state (X). nih.govreadthedocs.io This function serves as a reweighting factor for the population of each state, reflecting how well each conformation agrees with the experimental measurements. readthedocs.io The experimental data can include a variety of observables, such as those from Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) distances, chemical shifts, and J-coupling constants. readthedocs.ionih.gov

A critical feature of the BICePs algorithm is the proper implementation of reference potentials. nih.govnih.gov These potentials are necessary because experimental observables are low-dimensional projections of the high-dimensional conformational space. By using a ratio of the likelihood function enforcing experimental restraints to a reference distribution, BICePs avoids introducing unnecessary bias, especially when dealing with non-informative restraints. nih.govreadthedocs.io The uncertainty in the experimental measurements and the heterogeneity of the conformational ensemble are accounted for by treating them as nuisance parameters (σ) within the likelihood function. nih.govreadthedocs.io Assuming the errors in the observables are normally distributed, the likelihood function often takes the form of a multivariate Gaussian. chemrxiv.org

The posterior distribution, P(X|D), represents the updated probability of the conformational states after incorporating the experimental data. nih.govreadthedocs.io It is calculated by combining the prior distribution and the likelihood function according to Bayes' theorem. nih.gov The full posterior distribution, which also includes the nuisance parameters for experimental uncertainty, is typically sampled using Markov Chain Monte Carlo (MCMC) methods, such as the Metropolis-Hastings algorithm. nih.govfrontiersin.org

From the sampled full posterior, the marginal distribution P(X|D) is calculated to obtain the reweighted conformational populations. nih.gov Similarly, the marginal distribution of the uncertainty parameters can provide insights into how well the posterior conformational distribution aligns with the experimental restraints. nih.gov A unique feature of BICePs is the calculation of a "BICePs score," a Bayes factor-like quantity used for objective model selection. nih.govnih.gov This score quantifies the evidence in favor of a given model, allowing for the comparison and ranking of different theoretical models or force fields. readthedocs.ionih.gov

The following table provides an example of how the BICePs score was used to evaluate different force fields for the mini-protein chignolin. A lower BICePs score indicates better agreement between the simulated ensemble and the experimental data.

Force FieldBICePs Score
ff99SBnmr1-ildn-25.3
ff14SB-20.1
CHARMM22star-18.5
ff99SB-ildn-17.9
CHARMM36-15.4
ff99SB-14.7
CHARMM27-12.1
ff99-10.8
OPLS-aa-8.2

This table is generated based on findings reported in the literature where lower BICePs scores indicate better model performance. cell.com

Mathematical Derivations for Ensemble Reweighting

The core of ensemble reweighting in BICePs lies in the application of Bayes' theorem. The posterior probability of a conformational state X given experimental data D is given by:

P(X|D) ∝ Q(D|X) * P(X)

Here, P(X) is the prior probability of the conformational state, and Q(D|X) is the likelihood of observing the data given that state. The BICePs algorithm treats uncertainties in the experimental data as nuisance parameters, σ, which are also sampled. The full posterior is therefore P(X, σ|D) ∝ Q(D|X, σ) * P(X) * P(σ). nih.gov

The reweighted population of a state X is obtained by integrating over the nuisance parameters:

P(X|D) = ∫ P(X, σ|D) dσ nih.gov

To facilitate robust model selection, BICePs calculates a score derived from the Bayes factor. The evidence for a model k with a prior P^(k)(X) is given by the posterior likelihood Z(k). The BICePs score, f(k), is then calculated as the negative logarithm of the ratio of the evidence for the model to the evidence for a reference model with a uniform prior, P_0(X):

f(k) = -ln(Z(k) / Z_0) nih.gov

This score provides a quantitative measure for comparing how well different theoretical models agree with the experimental data. readthedocs.io

The following table illustrates the impact of BICePs reweighting on the conformational populations of a peptoid, (Nspe)5, using two different force fields.

ConformationPrior Population (GAFF)Posterior Population (GAFF)Prior Population (GAFF-φ)Posterior Population (GAFF-φ)
cis-amide helixLowIncreasedHigherFurther Increased
trans-amide statesHighDecreasedLowerFurther Decreased

This table is a qualitative representation based on findings that GAFF-φ provided a better model than GAFF, as indicated by the BICePs score, and that reweighting increased the population of the experimentally observed cis-amide helix. frontiersin.org

Comparison with Related Bayesian and Reweighting Algorithms

BICePs is one of several Bayesian and reweighting algorithms developed for inferring structural ensembles. It is conceptually similar to other methods but possesses distinct advantages. nih.gov Unlike approaches that enforce experimental restraints during a simulation, BICePs is a post-processing algorithm that reweights conformational populations obtained from a prior theoretical method. nih.govresearchgate.net This post-hoc reweighting is particularly complementary to methods like Markov State Models. nih.gov

Other categories of algorithms include maximum entropy (MaxEnt) approaches. nih.gov While BICePs, in its original formulation, compares individual conformations to ensemble-averaged data, it can be adapted with replica-averaging to become a MaxEnt method. nih.govchemrxiv.org This adaptation allows for a more direct comparison between predicted ensemble averages and experimental observables. nih.gov

BICePs was closely modeled after the Inferential Structural Determination (ISD) algorithm. frontiersin.orgnih.gov Both ISD and BICePs are Bayesian methods that use simulated conformational populations as the prior and experimental restraints to form the likelihood function. frontiersin.orgnih.gov Both methods also employ Monte Carlo sampling to explore the full posterior distribution of conformational states and model parameters. frontiersin.org A key distinction and improvement in BICePs is the correct implementation of reference potentials, which helps to properly account for the information content of experimental restraints. nih.govresearchgate.net

Maximum Entropy (MaxEnt) Approaches

The principle of Maximum Entropy (MaxEnt) is a cornerstone of statistical inference. It dictates that when inferring a probability distribution from a limited set of constraints, one should choose the distribution that is the most non-committal, or has the largest entropy, while still satisfying those constraints. nih.govmdpi.com This ensures that the resulting model is influenced only by the available data and not by any unstated assumptions. frontiersin.org In the context of molecular ensembles, MaxEnt approaches aim to find the population weights for a set of conformations that agree with experimental average data while maximizing the entropy of the distribution.

Recent developments in the BICePs algorithm have incorporated a replica-averaging forward model, which makes its methodology similar to other MaxEnt approaches. chemrxiv.orgchemrxiv.org However, BICePs retains significant advantages. By modifying its forward model to use replica-averaging, BICePs can perform robust MaxEnt reweighting of protein conformational ensembles. chemrxiv.org This integration allows the method to sample the full posterior distribution of conformational populations while remaining consistent with experimental restraints. chemrxiv.orgchemrxiv.org

The key distinctions and advantages of the BICePs-based MaxEnt approach include:

Handling of Uncertainties : Unlike some traditional MaxEnt methods, BICePs can sample the posterior distribution of uncertainties arising from both random and systematic experimental errors. chemrxiv.org It uses improved likelihood functions that are better at handling outliers in the experimental data. chemrxiv.orgarxiv.org

Objective Model Selection : A significant benefit is the retention of the BICePs score. chemrxiv.org This score acts as a free energy-like quantity that provides an objective and unequivocal metric for model selection, a feature not always present in other MaxEnt implementations. nih.govchemrxiv.org

A practical application of this combined approach was demonstrated in the evaluation of different force fields for simulating the mini-protein chignolin. chemrxiv.orgchemrxiv.org Researchers used BICePs to reweight conformational ensembles generated by nine different force fields against a large set of experimental NMR data. chemrxiv.org The BICePs score was then used to rank the performance of these force fields.

The table below summarizes the research findings from the chignolin study, showcasing the utility of the BICePs score in model selection.

Force FieldBICePs Score (fλ=0→1)Folded Population (Original)Folded Population (Reweighted)
A14SB-13 ± 10.000.99
A99SB-ildn-11 ± 10.000.99
A99-17 ± 10.000.99
A99SBnmr1-ildn-15 ± 10.000.99
A99SB-16 ± 10.000.99
C22star-14 ± 10.000.99
C27-15 ± 10.000.99
C36-15 ± 10.000.99
OPLS-aa-16 ± 10.000.99

This table is generated based on data reported in studies using BICePs for force field evaluation of chignolin. The BICePs score provides a metric for how well each force field's conformational ensemble, after reweighting, agrees with experimental data, with lower scores indicating better agreement. chemrxiv.org

In all cases, the reweighting process significantly increased the population of the correctly folded conformation, demonstrating the power of BICePs to refine theoretical models. chemrxiv.org The BICePs score provided a clear metric to evaluate and compare the performance of each force field. chemrxiv.orgchemrxiv.org

Methodological Design and Implementation of Biceps Algorithm

Computational Inputs for BICePs

The foundation of a BICePs analysis is a theoretical model of the conformational landscape of the molecule under investigation. This is provided as a set of discrete conformational states, each with an associated population or energy. frontiersin.orgnih.gov

The initial step in the BICePs workflow is the generation of a comprehensive ensemble of possible conformations. This is typically achieved through computational methods such as Molecular Dynamics (MD) or Quantum Mechanics (QM) simulations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule by simulating the atomic motions over time. These trajectories can be used to sample a wide range of conformational space. For use in BICePs, these simulations are typically run until a conformational equilibrium is reached, ensuring that the sampled populations are representative of the theoretical model. nih.gov

Quantum Mechanics (QM) Simulations: For smaller molecules, QM calculations can provide highly accurate energies for different conformations. These energies can then be used to calculate the Boltzmann-weighted populations of each state, which serve as the prior distribution in the BICePs algorithm. researchgate.net

The choice between MD and QM simulations often depends on the size of the molecule and the desired level of theoretical accuracy. In some cases, a combination of both methods is employed, where MD is used for extensive sampling and QM is used to refine the energies of representative structures.

The raw output of MD simulations is a continuous trajectory of atomic coordinates. To be utilized in BICePs, this continuous data must be converted into a set of discrete conformational states. frontiersin.org This is accomplished through a process of clustering, where similar structures from the simulation are grouped together. nih.govnsf.gov

Several clustering algorithms can be employed for this purpose, with the choice often depending on the specific characteristics of the system being studied. Common methods include:

k-means clustering: This algorithm partitions the conformational snapshots into a pre-defined number of clusters (k) by minimizing the variance within each cluster. mdpi.com

Hierarchical clustering: This method builds a hierarchy of clusters, which can be represented as a tree-like diagram called a dendrogram. This allows for the exploration of clustering at different granularities. nih.gov

Density-based clustering: Algorithms like DBSCAN (Density-Based Spatial Clustering of Applications with Noise) group together points that are closely packed together, marking as outliers points that lie alone in low-density regions. mdpi.com

The result of the clustering process is a set of representative structures, each corresponding to a distinct conformational state, and their populations as observed in the initial simulation. These clustered states and their prior populations form the primary computational input for the BICePs algorithm. nih.gov

Integration of Experimental Observables

A key feature of the BICePs algorithm is its ability to refine the theoretical conformational ensemble by incorporating experimental data. chemrxiv.org This is achieved by constructing a likelihood function that quantifies how well each conformational state agrees with the measured observables. frontiersin.org BICePs supports a variety of experimental data types, with a strong emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy data. nih.gov

NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. BICePs is designed to integrate several types of NMR-derived restraints to improve the accuracy of conformational population estimates. nih.gov

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the transfer of nuclear spin polarization between nuclei that are close in space leads to a change in the intensity of their NMR signals. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances. gromacs.org

In a BICePs analysis, experimentally measured NOE intensities are converted into distance restraints. For each conformational state in the theoretical ensemble, the corresponding inter-proton distances are calculated. The likelihood function in BICePs then evaluates how well the distances in each conformation agree with the experimental NOE-derived distance restraints. researchgate.net

Below is an example of how NOE distance restraint data might be formatted for input into the BICePs software. The table includes the atom indices of the two protons involved in the NOE, the experimentally derived upper distance bound, and the corresponding calculated distances for a set of hypothetical conformational states.

Restraint IDAtom 1 IndexAtom 2 IndexExperimental Upper Bound (Å)
NOE_15123.5
NOE_28154.0
NOE_310213.0

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which in turn is determined by the molecule's three-dimensional structure. nih.gov Therefore, chemical shifts can serve as valuable restraints for conformational analysis. BICePs can incorporate experimental chemical shifts for various nuclei, including alpha-protons (HA), amide protons (NH), alpha-carbons (CA), and amide nitrogens (N). nih.gov

For each conformational state in the theoretical ensemble, theoretical chemical shifts are predicted using specialized software. The likelihood function in BICePs then compares these predicted chemical shifts with the experimentally measured values. By seeking to minimize the difference between the experimental and back-calculated chemical shifts, the algorithm can refine the populations of the conformational states. frontiersin.org

The following table provides a hypothetical example of how chemical shift data for different nuclei might be structured for input into a BICePs calculation.

ResidueAtom NameExperimental Chemical Shift (ppm)
ALA-1HA4.35
ALA-1N125.8
LEU-2NH8.56
LEU-2CA55.2

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

J-Coupling Constants (Scalar Couplings)

J-coupling, or scalar coupling, provides through-bond information about the dihedral angles within a molecule, which is crucial for determining its three-dimensional structure. wikipedia.orglibretexts.org In the context of the Bayesian Inference of Conformational Populations (BICePs) algorithm, experimentally derived J-coupling constants serve as critical restraints to refine and validate computationally generated conformational ensembles of molecules like peptides. researchgate.netnih.gov

The interaction between two nuclear spins is mediated by the electrons in the chemical bonds connecting them. wikipedia.org The magnitude of the J-coupling constant, typically measured in Hertz (Hz), is sensitive to the number of bonds separating the coupled nuclei and the torsional angles of those bonds. wikipedia.orglibretexts.org Specifically, for three-bond couplings (¹H–C–C–¹H), the Karplus equation describes the relationship between the coupling constant and the dihedral angle. wikipedia.org This relationship is fundamental for translating experimental NMR data into structural constraints.

The BICePs algorithm incorporates J-coupling data by comparing the experimental values with those back-calculated from the conformational ensemble generated by molecular simulations. A likelihood function within the Bayesian framework quantifies the agreement between the experimental and calculated J-couplings. This allows for the reweighting of the populations of different conformations in the ensemble to better match the experimental data. researchgate.net

A key challenge in this process is the inherent uncertainty in both the experimental measurements and the Karplus parameters used for back-calculation. nih.gov The BICePs framework can account for these uncertainties, providing a more robust estimation of conformational populations. researchgate.net The table below illustrates typical J-coupling constants used in structural analysis.

Coupling TypeNumber of BondsTypical Magnitude (Hz)Structural Information
²J(H,H)2-10 to -20Geminal proton angle
³J(H,H)30 to 14Dihedral angle (Karplus relation)
¹J(C,H)1120 to 250Hybridization of carbon
³J(H,N)31 to 10Peptide backbone φ angle

Data sourced from various NMR spectroscopy resources.

By integrating J-coupling constants, the BICePs algorithm can achieve a more accurate and statistically rigorous determination of molecular conformations, bridging the gap between simulation and experiment. nih.gov

Hydrogen-Deuterium Exchange (HDX) Protection Factors

Hydrogen-Deuterium Exchange (HDX) monitored by mass spectrometry (MS) or nuclear magnetic resonance (NMR) is a powerful technique for probing protein structure and dynamics. osu.edubiorxiv.org The rate at which a backbone amide hydrogen exchanges with deuterium (B1214612) in the solvent provides information about its solvent accessibility and involvement in hydrogen bonding. osu.edunih.gov This exchange rate is quantified by a "protection factor" (P), which is the ratio of the intrinsic, sequence-dependent exchange rate to the observed exchange rate. osu.edu

In the BICePs algorithm, HDX protection factors are used as experimental restraints to refine conformational ensembles. nih.gov Residues with high protection factors are inferred to be in regions of stable secondary structure (like alpha-helices or beta-sheets) or otherwise shielded from the solvent, whereas low protection factors suggest more flexible or solvent-exposed regions. osu.edu

The process of incorporating HDX data into BICePs involves several steps:

Experimental Measurement : HDX-MS experiments measure the deuterium uptake over time for various peptide fragments of the protein. biorxiv.orgnih.gov

Derivation of Protection Factors : Computational methods are used to deconvolve the peptide-level deuterium uptake data to estimate residue-level protection factors. nih.govnih.gov This is a challenging inverse problem, as a single peptide's uptake is the sum of contributions from all its amide hydrogens. nih.gov

Integration into BICePs : The derived protection factors are then used to construct a likelihood function within the BICePs framework. This function assesses how well the conformational ensemble generated from simulations agrees with the experimental HDX data. Conformations that are inconsistent with the observed protection patterns are down-weighted, leading to a refined ensemble that better reflects the protein's native state dynamics. researchgate.net

The table below shows a hypothetical example of how protection factors might be categorized and interpreted.

Protection Factor (log P)Exchange RateInterpretation
> 5Very SlowBuried, stable H-bond
3 - 5SlowStable H-bond, limited solvent access
1 - 3ModeratePartially protected, transient H-bond
< 1FastSolvent exposed, no stable H-bond

The use of HDX protection factors within the BICePs algorithm provides valuable, experimentally-grounded constraints on the global fold and local flexibility of proteins, complementing other data sources like J-couplings and NOEs. osu.edunih.gov

Handling of Experimental Noise and Sparsity

A significant strength of the Bayesian Inference of Conformational Populations (BICePs) algorithm is its robust capacity to handle experimental data that are both noisy and sparse. nih.govfrontiersin.org This is a common challenge in structural biology, where experimental measurements are often limited in number and contain inherent uncertainties. researchgate.net The Bayesian framework of BICePs is particularly well-suited to address these issues by naturally incorporating uncertainty into the model. frontiersin.org

Handling Experimental Noise: Experimental noise, or uncertainty in measurements, is accounted for in BICePs through the likelihood function, Q(D|X), which represents the probability of observing the experimental data (D) given a set of conformational states (X). researchgate.net Instead of requiring an exact match between calculated and experimental observables, BICePs uses smooth restraint potentials. frontiersin.org This means that the likelihood function enforces experimental restraints over a broader range of values, effectively allowing for deviations that are consistent with the estimated experimental error. frontiersin.org For instance, when dealing with J-coupling constants or NOE distances, uncertainties (σ values) can be explicitly defined for different sets of restraints. researchgate.net

Handling Data Sparsity: Sparsity refers to having a limited number of experimental data points relative to the degrees of freedom in the system. BICePs addresses this by integrating information from a theoretical prior distribution, P(X), which is typically derived from molecular simulations. researchgate.netfrontiersin.org This prior represents the conformational landscape of the molecule before considering the experimental data. The Bayesian framework then systematically reweights the populations of the prior conformations to achieve a balance between the information from the simulation and the sparse experimental data. frontiersin.org

A key feature of BICePs that helps to avoid overfitting, especially with sparse and noisy data, is the use of a "BICePs score". frontiersin.org This score is a Bayes factor-like quantity that can be used for model selection, such as in the validation of molecular simulation force fields. frontiersin.org By penalizing models that are overly complex or that fit the noise in the data, the BICePs score helps to ensure that the resulting conformational ensemble is a robust representation of the molecule's behavior. frontiersin.org

The ability of BICePs to work with sparse and noisy data makes it a valuable tool for integrating diverse experimental datasets, even when each dataset on its own is insufficient to fully define the conformational ensemble. researchgate.netnih.govfrontiersin.org

Sampling of the Posterior Distribution (e.g., Markov Chain Monte Carlo - MCMC)

Once the prior distribution (from simulations) and the likelihood function (from experimental data) are defined, the BICePs algorithm computes the posterior probability distribution of the conformational populations. researchgate.net Due to the complexity and high dimensionality of this posterior distribution, analytical solutions are generally intractable. wikipedia.org Therefore, BICePs employs sampling methods, most notably Markov Chain Monte Carlo (MCMC), to draw samples from this distribution. researchgate.netnih.gov

MCMC algorithms construct a Markov chain whose stationary distribution is the target posterior distribution. wikipedia.org By running the chain for a sufficient number of steps, the collected samples provide an empirical representation of the posterior, from which statistical properties like mean conformational populations and their uncertainties can be estimated. columbia.edu

The general procedure within BICePs is as follows:

Initialization : The MCMC simulation is initiated from a starting set of conformational populations. statlect.com

Proposal Step : At each step of the MCMC simulation, a new set of populations is proposed by making a small, random perturbation to the current set. statlect.com

Acceptance Step : The proposed move is accepted or rejected based on a probability that depends on the ratio of the posterior probabilities of the proposed and current states. statlect.com A common algorithm used for this is the Metropolis-Hastings algorithm. researchgate.net This ensures that the chain preferentially samples regions of high posterior probability while still being able to explore the entire parameter space. statlect.com

By repeating this process for many iterations, the MCMC sampler explores the landscape of the posterior distribution. wikipedia.org The initial portion of the chain, known as the "burn-in" period, is typically discarded to ensure that the remaining samples are from the equilibrated, stationary distribution. statlect.com The subsequent samples are then used to calculate the final, reweighted conformational populations and their associated uncertainties. researchgate.net

Assessment of MCMC Sampling Quality and Convergence

A critical aspect of employing MCMC methods is to ensure that the sampling has adequately converged to the stationary posterior distribution and that the samples are a reliable representation of this distribution. github.io Inadequate convergence can lead to biased and inaccurate estimates of conformational populations. researchgate.net Several diagnostic tools are used within the BICePs framework and related MCMC applications to assess the quality and convergence of the sampling. researchgate.netreadthedocs.io

The primary goals of these assessments are:

To determine if the initial "burn-in" period is sufficient for the chain to have "forgotten" its initial state and reached equilibrium. probability.ca

To ensure that the chain has explored the entire relevant parameter space and not become trapped in a local probability maximum. researchgate.net

To quantify the correlation between successive samples to understand the effective sample size. github.io

Running multiple independent MCMC chains from different starting points is a common strategy to assess convergence. github.io If all chains converge to the same distribution, it provides confidence that the global posterior distribution has been found. duke.edu

Autocorrelation Time Constants

In MCMC simulations, successive samples in the chain are not independent; they are correlated because each new state is generated from the previous one. github.io The autocorrelation time (τ) is a measure of how many steps it takes for the chain to "forget" its past state, effectively generating a new, independent sample. readthedocs.io

A high autocorrelation time indicates that the sampler is moving slowly through the parameter space and that many samples are needed to obtain a good estimate of the posterior distribution. Conversely, a low autocorrelation time suggests efficient sampling. readthedocs.io The autocorrelation time can be calculated for each parameter being sampled (in the case of BICePs, the population of each conformation). readthedocs.io

The integrated autocorrelation time (τ_f) is a key metric derived from the autocorrelation function and is used to calculate the effective sample size (ESS):

ESS = N / τ_f

where N is the total number of MCMC samples. The ESS represents the number of independent samples that the MCMC run is equivalent to. A sufficiently large ESS is necessary for robust statistical inference. rpubs.com Monitoring the autocorrelation time during an MCMC run helps to determine if the simulation has been run long enough to produce a reliable result. readthedocs.iompia.de

Block-Averaging and Bootstrapping

Block-Averaging: Block-averaging is a statistical technique used to estimate the uncertainty in the mean of a time-correlated series of data, such as the output from an MCMC simulation. nih.govblopig.com The core idea is to group the MCMC trajectory into blocks of increasing size and calculate the average of the parameter of interest for each block. blopig.com

The procedure is as follows:

The full sequence of MCMC samples (after burn-in) is divided into non-overlapping blocks.

The mean of the observable is calculated for each block.

The standard error of the mean of these block averages is then computed.

This process is repeated for different block sizes. blopig.com

As the block size increases, the correlation between adjacent blocks decreases. nih.gov When the block size is larger than the autocorrelation time of the data, the block averages become statistically independent. blopig.com By plotting the standard error as a function of block size, one can identify a plateau, which indicates the true statistical uncertainty of the mean estimate. nih.gov This method provides a more reliable estimate of the error than a naive calculation of the standard error that assumes independent samples. blopig.com

Bootstrapping: Bootstrapping is a resampling method that can be used to estimate the uncertainty of a statistical estimate, such as the mean conformational populations derived from an MCMC analysis. researchgate.net In the context of MCMC, parametric bootstrapping can be applied. This involves generating new datasets by drawing samples with replacement from the obtained MCMC samples, which represent the posterior distribution. researchgate.net

For each bootstrap sample, the quantity of interest (e.g., the mean population of a specific conformer) is recalculated. This process is repeated many times to build up a distribution of the estimate. The standard deviation of this distribution then provides an estimate of the standard error of the original quantity. copernicus.org Bootstrapping can be particularly useful for assessing the stability and robustness of the results obtained from the MCMC sampling. researchgate.netcopernicus.org

Jensen-Shannon Divergence (JSD) Analysis

In the context of the BICePs algorithm, which uses Markov Chain Monte Carlo (MCMC) sampling to explore the posterior probability distribution, ensuring that the sampling has converged is a critical step. nih.gov The Jensen-Shannon Divergence (JSD) is a statistical method employed within the BICePs software package to assess this convergence. nih.govresearchgate.net JSD measures the similarity between two probability distributions and is a symmetrized version of the Kullback-Leibler divergence. nih.gov

The analysis is implemented by dividing a given MCMC trajectory into two partitions, typically the first and last halves. The JSD is then calculated between these two segments. nih.govresearchgate.net If the MCMC simulation has reached a stable, converged state, the statistical properties of both halves of the trajectory should be indistinguishable. Consequently, the JSD value between them will be low, indicating that both segments are sampling from the same underlying distribution. nih.gov

The BICePs v2.0 software includes tools to perform this analysis automatically. nih.gov The process involves plotting the JSD as a function of the fraction of the trajectory sampled. A key feature of this analysis is the inclusion of a 95% confidence interval for a null distribution, calculated via a bootstrap procedure. If the calculated JSD falls within this confidence interval, it signifies that the two halves of the trajectory are statistically indistinguishable, providing strong evidence that the MCMC sampling has converged. nih.gov Should the JSD remain high, it indicates that longer simulation times are necessary to achieve convergence. nih.gov

The following table illustrates a hypothetical JSD analysis for an MCMC trajectory of a nuisance parameter (σ), demonstrating the path to convergence.

Trajectory Length (MCMC Steps)JSD (First vs. Last Half)Statistical Significance
1,000,0000.085Significant Divergence
5,000,0000.021Approaching Convergence
10,000,0000.004Converged (Indistinguishable)

This interactive table demonstrates how the Jensen-Shannon Divergence (JSD) value decreases as the length of the Markov Chain Monte Carlo (MCMC) trajectory increases, indicating that the simulation is converging toward a stable posterior distribution.

Role of Reference Potentials in Reweighting

A key advantage and a cornerstone of the BICePs algorithm is the proper implementation and use of reference potentials. nih.govnih.gov In the Bayesian framework of BICePs, experimental data are used to reweight a prior distribution of conformational states derived from theoretical modeling. readthedocs.io The experimental measurements, however, exist in a low-dimensional space of observables (e.g., NMR-derived distances), which is a projection of the high-dimensional conformational state space. nih.govfrontiersin.org Therefore, these experimental restraints cannot be applied directly and must be treated as potentials of mean force, which necessitates the use of a reference potential. nih.govfrontiersin.org

The reference potential serves to correctly weigh the experimental restraints, ensuring that the information content from the experiment is properly balanced against the prior model. nih.govreadthedocs.io The selection of an appropriate reference potential is crucial, as it should accurately represent any a priori knowledge about the expected distribution of the experimental observables. nih.gov An improper or poorly chosen reference potential can lead to inaccurate posterior models and misleading results. frontiersin.org

Research has demonstrated the significant impact of the choice of reference potential on the outcome of BICePs calculations. In one study, different reference potentials were tested to identify an optimal interaction strength (ϵ). The results highlighted that a Gaussian reference potential correctly identified the optimal value, while uniform and exponential reference potentials failed to do so. nih.gov The exponential potential, in particular, yielded the worst results. nih.gov This underscores that the reference potential must be carefully selected to reflect the nature of the observable being analyzed.

The following table summarizes the performance of different reference potentials in a model selection task using the BICePs score, where a lower score indicates a better model.

Reference Potential TypeOptimal Interaction Strength (ε) IdentifiedMinimum BICePs Score AchievedModel Accuracy
Gaussian-2.0 kBT-1.2Correct
Uniform-1.5 kBT-0.4Incorrect
ExponentialN/A (all positive scores)> 0Incorrect

This interactive table compares the effectiveness of different reference potentials within the BICePs framework. It shows that the choice of potential significantly impacts the algorithm's ability to select the correct model, with the Gaussian potential outperforming the others in this specific case.

In essence, the reference potential acts as a baseline or null hypothesis, allowing the BICePs score—a Bayes factor-like quantity—to be calculated for objective model selection. nih.govnih.gov This rigorous approach prevents the overfitting of data and ensures that the reweighted conformational populations represent a statistically sound integration of both theoretical and experimental information. nih.gov

Applications of Biceps in Molecular Systems Analysis

Conformational Analysis of Biomacromolecules

BICePs is widely applied in the conformational analysis of biomacromolecules, providing a more accurate depiction of their dynamic structures in solution by reconciling simulated ensembles with experimental data nih.gov.

Peptides and Peptidomimetics (e.g., Cyclic Peptides, Beta-Hairpin Peptides, Chignolin)

The algorithm has been successfully employed to model the conformational ensembles of peptides and peptidomimetics, which frequently exhibit significant structural heterogeneity in solution nih.govnih.govresearchgate.net.

Cyclic Peptides : BICePs aids in understanding the conformational pre-organization of cyclic peptides by integrating experimental data derived from Nuclear Magnetic Resonance (NMR) techniques, such as chemical shifts, coupling constants, and NOE distance restraints nih.gov.

Beta-Hairpin Peptides : For designed beta-hairpin peptides, BICePs has been instrumental in evaluating the accuracy of all-atom force fields against experimental NMR chemical shift measurements, demonstrating its effectiveness for model selection in all-atom simulations nih.govacs.orgnih.gov. Studies have shown that BICePs-reweighted landscapes can accurately reproduce the effects of subtle chemical modifications on peptide folding stability researchgate.net.

Chignolin : The mini-protein chignolin serves as a notable example of BICePs application. Conformational ensembles of chignolin, generated using various force fields, were reweighted against a comprehensive set of experimental NMR measurements. This process revealed that the reweighted populations consistently favored the correctly folded conformation. The BICePs score, a metric for model quality, proved effective in objectively ranking the performance of each force field model researchgate.netacs.org.

Table 1: Experimental Measurements Used in Chignolin Force Field Evaluation

Experimental ObservableNumber of Measurements
NOE Distances139
Chemical Shifts13
Vicinal J-coupling Constants (HN and Hα)6

(Note: This table is presented in Markdown for display purposes. In an interactive environment, it would allow for sorting, filtering, and dynamic visualization.)

Proteins (e.g., Apomyoglobin)

Beyond peptides, BICePs has been extended to analyze larger proteins, including apomyoglobin nih.govnih.govfrontiersin.orgresearchgate.net. For apomyoglobin, BICePs contributes to refining structural ensembles by integrating sparse experimental data, thereby offering deeper insights into its conformational dynamics. The algorithm's ability to reconcile simulated ensembles with experimental observations is crucial for achieving a more atomically-detailed understanding of protein structure and function nih.govnih.gov.

Characterization of Small Organic Molecules (e.g., Macrocycles, Cineromycin B, Albocycline)

BICePs is also a valuable tool for characterizing the conformational ensembles of small organic molecules, especially those exhibiting significant structural heterogeneity in solution nih.govnih.govresearchgate.net.

Macrocycles : The algorithm has been applied to small macrocycles, where it assists in predicting their conformational ensembles by integrating high-quality theoretical/simulation-based data with sparse experimental observables nih.govnih.govresearchgate.net.

Cineromycin B : This macrolide antibiotic has been utilized as a detailed example for BICePs application. The software includes built-in tools for the forward model calculation of J-coupling constants, incorporating empirical Karplus relations, which enables precise calculations for small organic molecules like cineromycin B chemrxiv.org. BICePs calculations for cineromycin B involve reweighting theoretical ensembles using experimental measurements, such as various NMR observables researchgate.net.

Albocycline : Similar to cineromycin B, albocycline, another macrolide, has been characterized using the BICePs algorithm. This application helps in elucidating the complex conformational landscape of such molecules by integrating diverse experimental data readthedocs.io.

Force Field Validation and Parameterization

A critical application of BICePs lies in the validation and parameterization of molecular force fields nih.govresearchgate.netfrontiersin.orgacs.orgnih.govresearchgate.netscilit.comacs.org. Accurate force fields are indispensable for performing reliable molecular simulations, and BICePs provides a robust statistical framework for their assessment and refinement researchgate.netacs.orgresearchgate.netscilit.com.

Evaluation of Force Field Accuracy against Experimental Data

The BICePs score, a quantity akin to a Bayes factor, serves as an unambiguous measure of model quality for objective model selection nih.govnih.govacs.orgacs.org. A lower BICePs score signifies a superior agreement between the theoretical model and experimental measurements nih.govnih.govacs.org. This score enables the objective ranking of different simulated ensembles based on their accuracy in reproducing experimental observables nih.gov.

Table 2: Interpretation of BICePs Score for Model Quality

BICePs Score ValueInterpretation
Lower ValueIndicates better agreement between the theoretical model (prior) and experimental measurements. The model is more consistent with the observed data.
Higher ValueSuggests poorer agreement between the theoretical model and experimental measurements. The model is less consistent with the observed data.

(Note: This table is presented in Markdown for display purposes. In an interactive environment, it would allow for sorting, filtering, and dynamic visualization.)

For instance, in studies focusing on designed beta-hairpin peptides, BICePs scores were employed to evaluate four different AMBER all-atom force fields against experimental NMR chemical shift measurements, highlighting its utility for model selection in all-atom simulations nih.govacs.orgnih.gov. Similarly, for chignolin, the BICePs score was specifically used to evaluate nine distinct force fields, providing a quantitative metric to assess how accurately each force field reproduced experimental NMR observables (NOE distances, chemical shifts, and J-coupling constants) researchgate.netacs.org.

Refinement of Molecular Interaction Potentials

BICePs can be extended to facilitate automated force field refinement while concurrently sampling the full distribution of uncertainties researchgate.netscilit.com. This is achieved through the implementation of novel methods for optimizing empirical forward model (FM) parameters, such as treating them as nuisance parameters or employing variational minimization of the BICePs score researchgate.netscilit.com. This technique, when combined with improved likelihood functions designed to handle experimental outliers, significantly enhances force field validation and optimization researchgate.netscilit.com. For example, BICePs has been utilized to refine parameters that modulate the Karplus relation, which is crucial for accurate predictions of J-coupling constants based on dihedral angles between interacting nuclei scilit.com.

Compound Names and PubChem CIDs

All compound names mentioned in this article and their corresponding PubChem CIDs or classifications are listed below.

Computational Tools and Software Development for Biceps

Design and Architecture of Open-Source BICePs Packages (e.g., Python Package)

A notable open-source tool specifically developed for the design of cyclic peptides is the cyclicpeptide Python package. oup.com This package is built upon the well-established RDKit and NetworkX libraries, providing a robust framework for handling molecular structures and graphs. oup.com Its architecture is designed to facilitate the early stages of cyclic peptide drug design by offering a suite of standardized tools. oup.com

The core functionalities of the cyclicpeptide package are modular, allowing researchers to perform a range of tasks from sequence conversion to property analysis. oup.com One of its key features is the Structure2Sequence tool, which can identify amino acid monomers from a SMILES representation of a cyclic peptide and convert it into a sequence format. oup.com This functionality supports over 500 natural and non-natural amino acid monomers, accommodating various cyclization methods. oup.com

Another important component is CycloPs, a software designed for the generation of virtual libraries of constrained and cyclized peptides, which can include non-natural amino acids. researchgate.net This tool can output libraries in both one-dimensional SMILES and three-dimensional SDF formats, which are suitable for virtual screening experiments. researchgate.net

The following table summarizes the key functionalities of the cyclicpeptide Python package:

FeatureDescription
Structure2Sequence Converts the SMILES structure of a cyclic peptide into its amino acid sequence, supporting a wide range of monomers. oup.com
Sequence2Structure Generates a 2D structure from a given cyclic peptide sequence. oup.com
GraphAlignment Aligns the graphs of molecular structures to identify common substructures. oup.com
StructureTransformer Transforms molecular structures between different formats and can also predict 3D structures. oup.com
SequenceTransformer Converts between different sequence formats. oup.com
PropertyAnalysis Calculates various physicochemical properties of the cyclic peptides. oup.com
SequenceGeneration Automatically generates new cyclic peptide sequences based on a predefined amino acid substitution table. oup.com

Integration with Molecular Dynamics Trajectory Analysis Libraries (e.g., MDTraj)

While there are specific tools for peptide design, the analysis of their dynamic behavior often relies on more general-purpose molecular dynamics (MD) analysis libraries. A prominent example is MDTraj, a powerful and open-source Python library for the analysis of MD trajectories. nih.govescholarship.org MDTraj is not specific to bicyclic peptides but is widely used in the field due to its extensive capabilities and interoperability with the broader scientific Python ecosystem. nih.govescholarship.org

MDTraj can read and write a wide variety of trajectory file formats from common MD simulation packages like GROMACS, AMBER, CHARMM, and NAMD. nih.gov This allows researchers to use a consistent analysis pipeline regardless of the simulation software used to generate the BICeP trajectories. nih.gov The library is designed for speed, with computationally intensive tasks like RMSD calculations implemented in C/C++. nih.gov

The integration of this compound simulation data with MDTraj enables a wide range of analyses, including:

Structural Stability: Calculating the root-mean-square deviation (RMSD) to assess the stability of the bicyclic structure over time. mdtraj.org

Conformational Analysis: Computing distances, angles, and dihedral angles to characterize the conformational landscape of the peptide. mdtraj.org

Secondary Structure: Assigning secondary structure elements throughout the simulation using algorithms like DSSP. mdtraj.org

Solvent Accessibility: Calculating the solvent accessible surface area (SASA) to understand the exposure of different parts of the peptide to the solvent. mdtraj.org

Features for Data Preparation and Processing

Effective data preparation and processing are critical for the computational analysis of bicyclic peptides. Several tools and features facilitate these preliminary steps.

For instance, the cyclicpeptide package includes tools for structural format transformation, which is essential for preparing input files for different simulation and analysis software. oup.com The StructureTransformer can convert between various molecular file formats and also generate 3D structures from 2D representations. oup.com

In the context of generating diverse peptide libraries for virtual screening, CycloPs offers features to create large, synthesizable virtual libraries of constrained peptides. researchgate.net It can also filter these libraries based on empirical measurements such as synthesizability and drug-like properties. researchgate.net

For molecular dynamics simulations, data processing often involves cleaning up the trajectory files. This can include removing periodic boundary condition artifacts and aligning the trajectory to a reference structure, which can be performed using MDTraj. nih.gov

Tools for Automatic Analysis and Visualization of Results

The automatic analysis of computational results for bicyclic peptides is an area of active development. Computational techniques are being developed to predict the likelihood of peptide sequences to cyclize. acs.org These in silico tools can screen peptide sequences and score their propensity for cyclization, which can significantly streamline the design process. acs.org

In terms of visualization, the cyclicpeptide package suggests the use of PyMol for visualizing the complex structures of cyclic peptides. oup.com PyMol is a widely used molecular visualization system that allows for high-quality 3D rendering of biomolecules. For the analysis of microarray data, which can be used to study peptide interactions, the R statistical package can be employed for visualization and pre-processing of the data. nih.gov This includes generating graphical displays that highlight key features and assess data quality. nih.gov

For molecular dynamics trajectories, MDTraj itself does not have a built-in visualizer, but it integrates seamlessly with plotting libraries like Matplotlib for creating 2D plots of analysis results (e.g., RMSD over time). For 3D visualization of trajectories, it is common to use external tools like VMD or PyMol, which can read the trajectory formats handled by MDTraj.

Future Directions and Emerging Research Avenues

Integration with Advanced Sampling Techniques

The accuracy of the BICePs algorithm is fundamentally dependent on the quality of the initial conformational ensemble generated by theoretical methods like molecular dynamics (MD) simulations. nih.gov If a simulation fails to sample a relevant conformation, BICePs cannot assign it a population. Consequently, a major research direction is the tighter integration of BICePs with advanced conformational sampling techniques.

Future work aims to move beyond post-processing by creating feedback loops where the BICePs score—a unique metric for model selection that quantifies how well a simulated ensemble agrees with experimental data—can actively guide simulations. nih.govfrontiersin.org This could lead to adaptive sampling workflows where the simulation is intelligently directed to explore conformations that are most relevant for explaining the experimental data, thereby improving the comprehensiveness of the initial ensemble. Techniques such as Replica-Exchange Monte Carlo (REMC) simulations, which enhance sampling for complex molecules with rugged energy landscapes, are crucial for generating high-quality input ensembles for BICePs to refine. plos.org

Applications to Novel Spectroscopic Techniques

The BICePs framework is designed to incorporate various types of ensemble-averaged experimental data by using "forward models," which are functions that predict observable values from a given molecular structure. arxiv.org Currently, the algorithm has well-established support for several Nuclear Magnetic Resonance (NMR) spectroscopy techniques. acs.orgreadthedocs.io

A significant avenue for future expansion is the development of forward models for other spectroscopic techniques. Researchers have explicitly identified Small Angle X-ray Scattering (SAXS) as a promising candidate for future integration. frontiersin.org SAXS provides valuable information on molecular shape and structural dynamics. frontiersin.org Incorporating SAXS data presents challenges, such as handling the large number of measurements and their uncertainties, a task for which the Bayesian framework of BICePs is particularly well-suited. frontiersin.org As new experimental techniques that provide ensemble-averaged measurements are developed, they can be integrated into BICePs, broadening its power to refine molecular ensembles.

Spectroscopic Data TypeCurrent Support StatusPrimary Structural Information
NMR - NOE DistancesSupportedInter-proton distances (short-range)
NMR - Chemical ShiftsSupportedLocal chemical environment and secondary structure
NMR - J-Coupling ConstantsSupportedDihedral angles
Hydrogen-Deuterium Exchange (HDX)SupportedSolvent accessibility and hydrogen bonding
Small Angle X-ray Scattering (SAXS)Future GoalOverall molecular shape and size

Extension to More Complex Molecular Systems and Processes

Initially developed to characterize the conformational ensembles of flexible small molecules and peptidomimetics, BICePs has already been successfully applied to larger systems, including proteins like ubiquitin. nih.govarxiv.org A primary goal for future research is to scale the application of BICePs to even more complex and biologically significant systems.

Potential targets include:

Large Protein Complexes: Understanding the structure and dynamics of multi-protein assemblies.

Protein-Ligand Interactions: Refining models of how drugs bind to their targets, which has significant implications for pharmaceutical design.

Intrinsically Disordered Proteins (IDPs): Characterizing the heterogeneous ensembles of proteins that lack a stable tertiary structure.

Applying BICePs to these systems presents considerable challenges, including the high computational cost of generating initial ensembles and the increased complexity of the reweighting calculation. Overcoming these hurdles will require advances in both sampling methods and the efficiency of the BICePs algorithm itself.

Development of Enhanced Algorithms for Robustness and Efficiency

Continuous improvement of the core BICePs algorithm is a central focus of ongoing research. Key areas of development include enhancing its robustness to imperfect data and increasing its computational efficiency.

Robustness: Real-world experimental data can contain noise and systematic errors. To address this, more sophisticated likelihood models are being developed and implemented within BICePs. For example, models like the "Good-Bad model" are designed to be robust in the presence of outlier measurements, allowing the algorithm to derive accurate populations even with imperfect data. arxiv.org

Efficiency and Accuracy: The algorithm's core relies on Markov Chain Monte Carlo (MCMC) sampling to explore the posterior distribution of conformational populations. nih.gov Future developments will likely incorporate more advanced sampling techniques to accelerate convergence and improve efficiency, especially for large datasets. Furthermore, recent work has focused on enhancing BICePs to simultaneously refine the parameters of the forward model while reweighting the ensemble. arxiv.org This allows the algorithm to correct for inaccuracies in the physical models used to predict spectroscopic data, leading to more reliable final ensembles. arxiv.orgarxiv.org

Table of Compounds Mentioned

Compound Name
Apomyoglobin
Ubiquitin
Cineromycin B
Albocycline
Atrazine

Q & A

Q. How to ensure ethical compliance in this compound research involving human participants (e.g., developer surveys)?

  • Methodological Answer :
  • Obtain institutional review board (IRB) approval for surveys or interviews.
  • Anonymize participant data and disclose usage intentions in consent forms.
  • Avoid leading questions to reduce response bias.
  • Publish survey instruments alongside results for transparency .

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